![molecular formula C5H5N3S B1418362 Pyridazine-3-carbothioamide CAS No. 88497-62-5](/img/structure/B1418362.png)
Pyridazine-3-carbothioamide
Overview
Description
Pyridazine-3-carbothioamide is a chemical compound with the CAS Number: 88497-62-5. It has a molecular weight of 139.18 and its IUPAC name is 3-pyridazinecarbothioamide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridazine derivatives, including this compound, often involves [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H, (H2,6,9) and the InChI key is UNTFFYYIGIRBML-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Pyridazine derivatives, including this compound, have been found to exhibit a wide range of chemical reactions. For instance, [3 + n] cycloaddition reactions have been extensively studied in the last 60 years . The stereochemistry and regiochemistry of these cycloaddition reactions are also discussed .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 168-170 degrees .Scientific Research Applications
Medicinal Chemistry Applications
Pyridazine derivatives are emerging as significant scaffolds in medicinal chemistry due to their potential for creating compounds with various biological activities. For instance, novel pyridazine derivatives have been synthesized with inhibitory activity against inducible nitric oxide synthase (iNOS), highlighting their potential in treating diseases associated with iNOS, such as septic shock and inflammatory lung diseases (Schulz et al., 2013). Additionally, compounds containing the pyridazine moiety have demonstrated promising results as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, indicating their potential in treating disorders related to these enzymes (Taslimi et al., 2019).
Optoelectronic Applications
The pyridazine nucleus has also found significant applications in optoelectronics, particularly in the synthesis of materials for light-emitting diodes (LEDs) and sensors. Research has focused on developing pyridazine-based compounds that serve as fluorescent materials and sensors, utilizing their unique optical properties for advanced optoelectronic applications (Amăriucăi-Mantu et al., 2021).
Material Science Applications
In material science, pyridazine derivatives have been employed to enhance the electrochemical properties of conductive polymers. For example, a study demonstrated the use of 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide-modified electrodes to improve the performance of electrochemical redox capacitors, showcasing the potential of pyridazine derivatives in developing high-performance electrochemical devices (Safari et al., 2019).
Synthesis and Functionalization
Furthermore, the synthesis and functionalization of pyridazine derivatives have been extensively explored. Techniques such as cascade imination/electrocyclization and microwave-assisted synthesis have been developed to efficiently synthesize multifunctionalized pyridazine compounds, demonstrating the synthetic versatility and utility of these compounds in various chemical transformations (Komkov et al., 2015).
Mechanism of Action
While the specific mechanism of action for Pyridazine-3-carbothioamide is not mentioned in the search results, it’s worth noting that many pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Safety and Hazards
The safety information for Pyridazine-3-carbothioamide includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling the compound.
Future Directions
Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications . Therefore, future research may continue to explore these applications and develop new pyridazine-based compounds.
properties
IUPAC Name |
pyridazine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTFFYYIGIRBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657093 | |
Record name | Pyridazine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88497-62-5 | |
Record name | Pyridazine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazine-3-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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